5-O-benzyl 1-O-butyl (2R)-2-aminopentanedioate;hydrochloride
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Overview
Description
5-O-benzyl 1-O-butyl (2R)-2-aminopentanedioate;hydrochloride is a synthetic organic compound that belongs to the class of amino acid derivatives
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-O-benzyl 1-O-butyl (2R)-2-aminopentanedioate;hydrochloride typically involves the following steps:
Protection of Functional Groups: The amino and carboxyl groups of the amino acid are protected using suitable protecting groups.
Alkylation: The protected amino acid is subjected to alkylation reactions to introduce the benzyl and butyl groups.
Deprotection: The protecting groups are removed to yield the final compound.
Hydrochloride Formation: The compound is treated with hydrochloric acid to form the hydrochloride salt.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and optimized reaction conditions to ensure high yield and purity. The process may include continuous monitoring and quality control to meet industry standards.
Chemical Reactions Analysis
Types of Reactions
5-O-benzyl 1-O-butyl (2R)-2-aminopentanedioate;hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can yield reduced forms of the compound.
Substitution: The benzyl and butyl groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogenating agents, nucleophiles.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo derivatives, while substitution reactions may produce various substituted analogs.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 5-O-benzyl 1-O-butyl (2R)-2-aminopentanedioate;hydrochloride involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.
Comparison with Similar Compounds
Similar Compounds
5-O-benzyl 1-O-butyl (2R)-2-aminopentanedioate: Lacks the hydrochloride salt form.
5-O-benzyl 1-O-butyl (2R)-2-aminopentanedioate;hydrobromide: Similar structure but with a different halide salt.
5-O-benzyl 1-O-butyl (2R)-2-aminopentanedioate;acetate: Contains an acetate salt instead of hydrochloride.
Uniqueness
The presence of both benzyl and butyl groups, along with the hydrochloride salt form, makes 5-O-benzyl 1-O-butyl (2R)-2-aminopentanedioate;hydrochloride unique. This combination of functional groups and salt form may confer specific chemical and biological properties that distinguish it from similar compounds.
Properties
CAS No. |
90159-48-1 |
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Molecular Formula |
C16H24ClNO4 |
Molecular Weight |
329.82 g/mol |
IUPAC Name |
5-O-benzyl 1-O-butyl (2R)-2-aminopentanedioate;hydrochloride |
InChI |
InChI=1S/C16H23NO4.ClH/c1-2-3-11-20-16(19)14(17)9-10-15(18)21-12-13-7-5-4-6-8-13;/h4-8,14H,2-3,9-12,17H2,1H3;1H/t14-;/m1./s1 |
InChI Key |
KPXFWWQRXYRSFL-PFEQFJNWSA-N |
Isomeric SMILES |
CCCCOC(=O)[C@@H](CCC(=O)OCC1=CC=CC=C1)N.Cl |
Canonical SMILES |
CCCCOC(=O)C(CCC(=O)OCC1=CC=CC=C1)N.Cl |
Origin of Product |
United States |
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